molecular formula C26H43BrN2O2 B12006806 N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide

Cat. No.: B12006806
M. Wt: 495.5 g/mol
InChI Key: KQHWDGPYKVZXLL-XAYXJRQQSA-N
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Description

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide is a chemical compound characterized by the presence of a bromine atom, a methoxy group, and a long octadecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with octadecanamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

  • Dissolve 5-bromo-2-methoxybenzaldehyde in ethanol.
  • Add octadecanamide to the solution.
  • Introduce a catalyst, such as p-toluenesulfonic acid.
  • Heat the mixture to reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-methoxybenzoic acid.

    Reduction: Formation of N-[(E)-(5-bromo-2-methoxyphenyl)methylamino]octadecanamide.

    Substitution: Formation of compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, such as polymers or surfactants.

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
  • N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-2,4-dihydroxybenzamide

Uniqueness

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide is unique due to its long octadecanamide chain, which imparts distinct physical and chemical properties. This structural feature may enhance its solubility in certain solvents and influence its biological activity compared to similar compounds with shorter or different chains.

Properties

Molecular Formula

C26H43BrN2O2

Molecular Weight

495.5 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide

InChI

InChI=1S/C26H43BrN2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(30)29-28-22-23-21-24(27)19-20-25(23)31-2/h19-22H,3-18H2,1-2H3,(H,29,30)/b28-22+

InChI Key

KQHWDGPYKVZXLL-XAYXJRQQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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